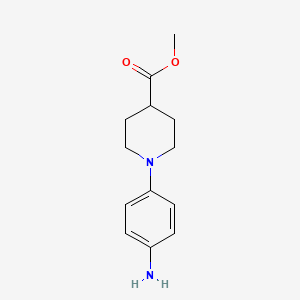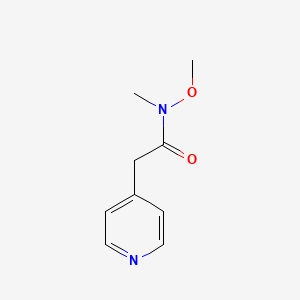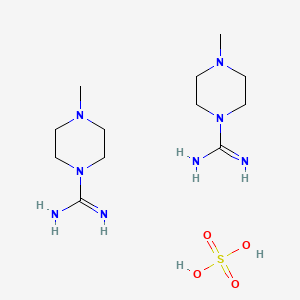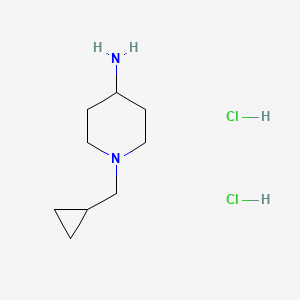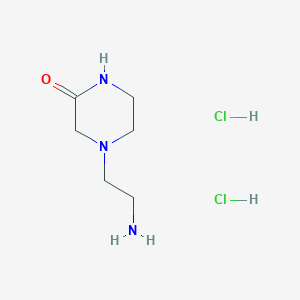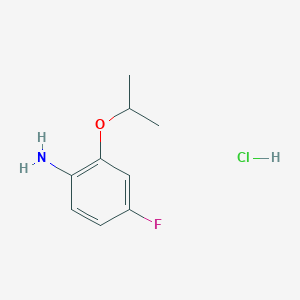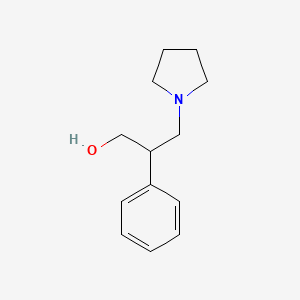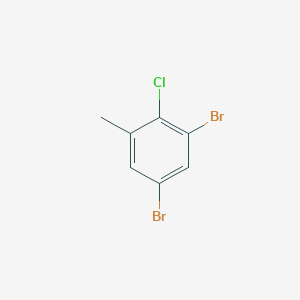![molecular formula C14H23NO2 B1461996 (Butan-2-il)[2-(3,4-dimetoxi fenil)etil]amina CAS No. 1019618-31-5](/img/structure/B1461996.png)
(Butan-2-il)[2-(3,4-dimetoxi fenil)etil]amina
Descripción general
Descripción
(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de tetrahidroquinolina
Los derivados de tetrahidroquinolina (THQ) son conocidos por su amplia gama de actividades biológicas. El compuesto en cuestión se puede utilizar en la síntesis de derivados de THQ que son relevantes como agentes terapéuticos que exhiben potentes propiedades anticancerígenas, antibacterianas, antifúngicas, antiinflamatorias e inmunomoduladoras . Estos derivados son cruciales para comprender los procesos biológicos y los agentes terapéuticos farmacológicamente relevantes.
Investigación de sustancias psicoactivas
Como miembro de la clase de las fenetilaminas, este compuesto también se conoce como BOH o 2C-H-4 y es una sustancia psicoactiva sintética. Se utiliza en la investigación relacionada con el estudio de sustancias psicoactivas y sus efectos en el cerebro humano, contribuyendo a la comprensión de los trastornos de la salud mental y el desarrollo de nuevos medicamentos psiquiátricos.
Aplicaciones de química verde
Los derivados del compuesto se pueden sintetizar utilizando enfoques de química verde, como la reacción de Povarov, que es un método ecológico. Esto se alinea con la tendencia actual en la investigación química de desarrollar rutas sintéticas más sostenibles y menos tóxicas .
Investigación de fármacos anticancerígenos
Derivados específicos de este compuesto se pueden utilizar como inhibidores de NF-κB, que son importantes en la investigación y el desarrollo de nuevos fármacos anticancerígenos. NF-κB juega un papel crucial en la regulación de las respuestas inmunitarias y la proliferación celular .
Tratamiento de enfermedades metabólicas e inmunológicas
Los derivados de (Butan-2-il)[2-(3,4-dimetoxi fenil)etil]amina pueden actuar como moduladores nucleares de retinoides, que son agentes importantes para el tratamiento de enfermedades metabólicas e inmunológicas. Estos compuestos pueden influir en la expresión de genes involucrados en el metabolismo y la respuesta inmune .
Neuroinflamación y trastornos cerebrales
Los derivados del compuesto pueden afectar varios trastornos cerebrales donde la neuroinflamación que involucra la activación microglial juega un papel crucial en la patogénesis. Podrían usarse para desarrollar tratamientos para afecciones como la enfermedad de Alzheimer y otros trastornos neurodegenerativos .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11(2)15-9-8-12-6-7-13(16-3)14(10-12)17-4/h6-7,10-11,15H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSQRBQDVDPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


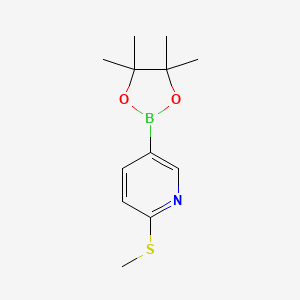
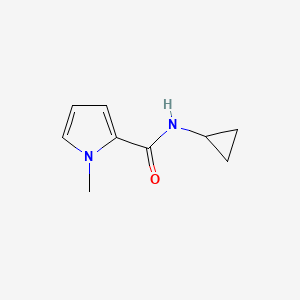
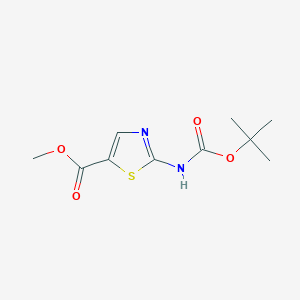
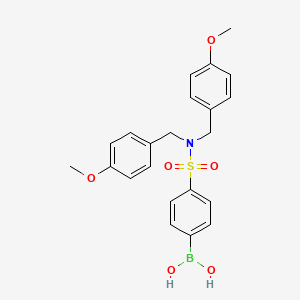
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
